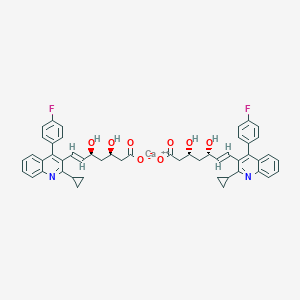

Pitavastatin Calcium

Overview

Description

Pitavastatin hemicalcium is a lipid-lowering drug belonging to the statin class of medications. It is primarily used to reduce cholesterol levels and prevent cardiovascular diseases. By inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, pitavastatin hemicalcium reduces the endogenous production of cholesterol within the liver .

Mechanism of Action

Target of Action

Pitavastatin calcium, also known as Pitavastatin hemicalcium, is a lipid-lowering drug that belongs to the statin class of medications . Its primary target is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .

Mode of Action

This compound works by competitively inhibiting HMG-CoA Reductase . By inhibiting this enzyme, it reduces the endogenous production of cholesterol within the liver . This leads to a decrease in the levels of LDL (sometimes referred to as “bad cholesterol”) and VLDL, thereby reducing the risk of cardiovascular disease .

Biochemical Pathways

The inhibition of HMG-CoA Reductase by this compound disrupts the mevalonate pathway, which is responsible for the synthesis of cholesterol and other lipids . This results in a reduction of cholesterol and lipid levels in the body . Additionally, statins like this compound have been shown to exert vasculoprotective effects independent of their lipid-lowering properties, also known as the pleiotropic effects of statins . These include improvement in endothelial function, enhanced stability of atherosclerotic plaques, reduced oxidative stress and inflammation, and inhibition of the thrombogenic response .

Pharmacokinetics

This compound is taken orally and its peak plasma concentrations are achieved about 1 hour after administration . The absolute bioavailability of pitavastatin oral solution is 51% . Pitavastatin concentrations fall below the lower limit of quantification by 6–24 hours after dosing .

Result of Action

The primary result of this compound’s action is the reduction of abnormal cholesterol and lipid levels . This ultimately leads to a reduced risk of cardiovascular disease, including conditions such as heart attack, atherosclerosis, angina, peripheral artery disease, and stroke . The use of statins to target and reduce LDL levels has been shown to significantly reduce the risk of development of cardiovascular disease and all-cause mortality .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, genetic polymorphisms in the SLCO1B1 gene, which encodes the organic anion transporting polypeptide 1B1 (OATP1B1), can significantly alter the pharmacokinetics of Pitavastatin . Additionally, factors such as diet, age, and the presence of other health conditions can also impact the drug’s action and efficacy.

Biochemical Analysis

Biochemical Properties

Pitavastatin calcium interacts with the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis . By competitively inhibiting HMG-CoA Reductase, this compound reduces the endogenous production of cholesterol within the liver .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by reducing the levels of low-density lipoprotein (LDL), sometimes referred to as “bad cholesterol”, and very low-density lipoprotein (VLDL) . Moreover, it has been shown to exert vasculoprotective effects independent of its lipid-lowering properties, including improvement in endothelial function, enhanced stability of atherosclerotic plaques, reduced oxidative stress and inflammation, and inhibition of the thrombogenic response .

Molecular Mechanism

The molecular mechanism of action of this compound involves its competitive inhibition of the enzyme HMG-CoA Reductase . This inhibition prevents the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis . As a result, the endogenous production of cholesterol within the liver is reduced .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown sustained LDL-C-lowering efficacy over up to 60 weeks’ therapy . It has also been associated with short- and longer-term improvements in several other lipid parameters .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . For instance, one study found that doubling the dose of Pitavastatin caused a significant reduction in edema volume .

Metabolic Pathways

This compound is involved in the metabolic pathway of cholesterol biosynthesis . It interacts with the enzyme HMG-CoA Reductase, which is crucial for the conversion of HMG-CoA to mevalonic acid . This is a key step in the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and VLDL .

Transport and Distribution

This compound acts primarily in the liver, where it inhibits the endogenous production of cholesterol . This leads to decreased hepatic cholesterol concentrations and ultimately, lower levels of cholesterol and lipids in the body .

Subcellular Localization

The subcellular localization of this compound is primarily within the liver cells, where it exerts its cholesterol-lowering effects . It inhibits the enzyme HMG-CoA Reductase, which is located in the cytoplasm of the liver cells and is crucial for cholesterol biosynthesis .

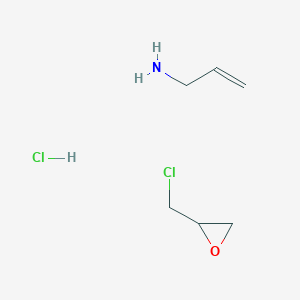

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pitavastatin hemicalcium involves several steps, including the preparation of intermediates and the final coupling reaction. One method involves the use of novel intermediates and protecting groups under mild reaction conditions. The reaction is typically carried out at temperatures ranging from 0 to 25°C, resulting in high purity and yield .

Industrial Production Methods: Industrial production of pitavastatin hemicalcium often involves the use of crystalline forms and amorphous forms to ensure stability and bioavailability. The process includes the preparation of different polymorphic forms, such as Forms A, B, C, D, E, and F, to optimize the pharmaceutical properties of the compound .

Chemical Reactions Analysis

Types of Reactions: Pitavastatin hemicalcium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic transformation and therapeutic efficacy.

Common Reagents and Conditions: Common reagents used in the reactions of pitavastatin hemicalcium include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions to ensure the formation of desired products.

Major Products Formed: The major products formed from the reactions of pitavastatin hemicalcium include its lactonized analogues and other metabolites. These products are crucial for its pharmacological activity and therapeutic effects .

Scientific Research Applications

Pitavastatin hemicalcium has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat dyslipidemia and prevent cardiovascular diseases by reducing cholesterol levels and stabilizing atherosclerotic plaques . Additionally, it has potent anti-inflammatory and immunomodulatory effects, making it valuable in the treatment of various inflammatory conditions .

Comparison with Similar Compounds

Pitavastatin hemicalcium is often compared with other statins, such as atorvastatin, pravastatin, rosuvastatin, fluvastatin, and lovastatin. Unlike other statins, pitavastatin hemicalcium is not metabolized by the hepatic cytochrome CYP3A4 isoenzyme, resulting in fewer drug-drug interactions . It also has a similar or greater effect on low-density lipoprotein cholesterol levels and is associated with a lower risk of new-onset diabetes . Additionally, pitavastatin hemicalcium increases high-density lipoprotein levels and improves cholesterol efflux capacity .

List of Similar Compounds:- Atorvastatin

- Pravastatin

- Rosuvastatin

- Fluvastatin

- Lovastatin

- Simvastatin

- Mevastatin

Pitavastatin hemicalcium stands out due to its unique pharmacokinetic and pharmacological profile, making it a valuable option for the treatment of dyslipidemia and cardiovascular diseases.

Properties

CAS No. |

147526-32-7 |

|---|---|

Molecular Formula |

C25H24CaFNO4 |

Molecular Weight |

461.5 g/mol |

IUPAC Name |

calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C25H24FNO4.Ca/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/b12-11+;/t18-,19-;/m1./s1 |

InChI Key |

AMUDYCAFPCQTAZ-NRFPMOEYSA-N |

SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] |

Isomeric SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)O)O)O)C4=CC=C(C=C4)F.[Ca] |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F.[Ca] |

Appearance |

Powder |

Key on ui other cas no. |

147526-32-7 |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

Synonyms |

(E,3R,5S)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid itavastatin itavastatin calcium nisvastatin NK 104 NK-104 P 872441 P-872441 pitavastatin pitavastatin calcium pitavastatin lactone |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.